cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Overview
Description
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is an organooxygen and organonitrogen compound . It is functionally related to an alpha-amino acid . This compound is a natural product found in Penicillium canescens, Aspergillus fumigatus, and other organisms .
Molecular Structure Analysis
The molecular formula of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is C14H16N2O3 . The IUPAC name is (3S,7R,8aS)-3-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The molecular weight is 260.29 g/mol .Physical And Chemical Properties Analysis
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a solid substance . The storage temperature is between -80 and -20 degrees Celsius .Scientific Research Applications
Antimicrobial and Antifungal Properties
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been identified as having antimicrobial properties. A study isolated this compound from the fermentation broth of Streptomyces sp. YIM67005 and investigated its cytotoxicity and antimicrobial activity, highlighting its potential in medical and pharmaceutical applications (Zhou et al., 2014). Additionally, Lactobacillus plantarum MiLAB 393 produces cyclo(L-Phe-trans-4-hydroxy-L-Pro) as an antifungal compound, showcasing its utility in combating fungal infections and its potential role in food preservation (Ström et al., 2002).
Acaricidal Activity
The cyclo(L-Phe-trans-4-hydroxy-L-Pro) compound has demonstrated significant acaricidal activities, making it a candidate for the development of environmentally friendly acaricides. This was revealed in a study that isolated various cyclodipeptides, including cyclo(L-Phe-trans-4-hydroxy-L-Pro), from Bacillus amyloliquefaciens W1, which showed potent acaricidal properties against Tetranychus urticae (Li et al., 2018).
Inhibition of DNA Topoisomerase I
Cyclo(L-prolyl-L-phenylalanyl), which includes a similar structure to cyclo(L-Phe-trans-4-hydroxy-L-Pro), has been found to inhibit DNA topoisomerase I activity. This suggests a potential for this class of compounds in cancer research and therapy, as topoisomerases are important targets in cancer treatment (Rhee, 2002).
Complex Formation and Chirality
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has shown the ability to form complexes with various compounds, such as noradrenaline hydrochloride, indicating its potential in chiral discrimination and in developing new materials with specific enantiomeric interactions (Ishizu & Noguchi, 1998).
Conformational Studies
Research into the conformational properties of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and related compounds provides insights into their structural dynamics, which is crucial in understanding their biological activity and potential applications in drug design (Ciarkowski et al., 2009).
properties
IUPAC Name |
(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJYHACQOBZLF-WOPDTQHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclo(L-Phe-trans-4-hydroxy-L-Pro) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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